(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline, 3-methylthiophene-2-carbaldehyde, and malononitrile.
Condensation Reaction: The 3-chloro-2-methylaniline is reacted with 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium ethoxide to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the development of probes for studying enzyme activities.
Industry
Materials Science: Potential use in the development of organic electronic materials.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide exerts its effects depends on its application. In pharmacology, it may interact with specific enzymes or receptors, modulating their activity. The nitrile and enamide functionalities are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide
- (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-thienyl)prop-2-enamide
Uniqueness
- Structural Features : The presence of both a chloro-substituted phenyl ring and a methyl-substituted thiophene ring makes it unique.
- Reactivity : The combination of nitrile and enamide groups provides a versatile platform for various chemical transformations.
Properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-6-7-21-15(10)8-12(9-18)16(20)19-14-5-3-4-13(17)11(14)2/h3-8H,1-2H3,(H,19,20)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKTEVNJPTFNU-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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